2-Hydrazino-6-methyl-3-phenylquinoline hydrochloride
Description
2-Hydrazino-6-methyl-3-phenylquinoline hydrochloride is a quinoline derivative featuring a hydrazino (-NHNH₂) group at position 2, a methyl (-CH₃) group at position 6, and a phenyl (-C₆H₅) group at position 3, with a hydrochloride salt. Quinoline derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their aromatic heterocyclic structure and tunable reactivity .
Properties
CAS No. |
1172876-77-5 |
|---|---|
Molecular Formula |
C16H16ClN3 |
Molecular Weight |
285.77 g/mol |
IUPAC Name |
(6-methyl-3-phenylquinolin-2-yl)hydrazine;hydrochloride |
InChI |
InChI=1S/C16H15N3.ClH/c1-11-7-8-15-13(9-11)10-14(16(18-15)19-17)12-5-3-2-4-6-12;/h2-10H,17H2,1H3,(H,18,19);1H |
InChI Key |
MMWDPNLBCADAGU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=CC(=C(N=C2C=C1)NN)C3=CC=CC=C3.Cl |
Origin of Product |
United States |
Preparation Methods
General Synthetic Route
The synthesis of 2-Hydrazino-6-methyl-3-phenylquinoline hydrochloride primarily involves the nucleophilic substitution of 6-methyl-3-phenylquinoline with hydrazine derivatives under acidic conditions. This reaction introduces the hydrazino (-NH-NH2) moiety at the 2-position of the quinoline ring, forming the desired hydrazine derivative in its hydrochloride salt form for stability and ease of handling.
- Starting Material: 6-methyl-3-phenylquinoline
- Reagent: Hydrazine hydrate or hydrazine derivatives
- Conditions: Acidic medium, often hydrochloric acid, to facilitate formation of the hydrochloride salt
- Temperature: Typically reflux or elevated temperatures to drive the reaction to completion
- Yield: Reported yields range between 65% and 90%, depending on reaction parameters and purification methods.
Alternative Synthetic Approaches and Related Compounds
While direct hydrazination of 6-methyl-3-phenylquinoline is the primary method, related quinoline hydrazine derivatives have been synthesized through multi-step routes involving:
- Preparation of quinoline carboxylic acid derivatives followed by conversion to hydrazides.
- Subsequent reaction of hydrazides with hydrazine or substituted hydrazines to yield hydrazino derivatives.
- Molecular hybridization strategies combining quinoline scaffolds with hydrazine moieties to enhance biological activity.
These approaches, although more complex, provide routes to structurally related compounds with potentially improved pharmacological profiles.
Comparative Data Table of Preparation Parameters
| Parameter | Typical Condition | Effect on Yield and Purity |
|---|---|---|
| Starting Material | 6-methyl-3-phenylquinoline | Essential quinoline scaffold |
| Hydrazine Source | Hydrazine hydrate or derivatives | Nucleophile introducing hydrazino group |
| Acidic Medium | Hydrochloric acid (HCl) | Forms hydrochloride salt, stabilizes product |
| Solvent | Ethanol or polar protic solvents | Ensures solubility and reaction medium |
| Temperature | Reflux (approx. 78°C for ethanol) | Drives reaction to completion |
| Reaction Time | 4-24 hours | Longer times favor higher conversion |
| Yield | 65-90% | Dependent on reaction optimization |
| Purification | Recrystallization or chromatography | Achieves high purity for research use |
Research Findings on Preparation Optimization
- Reaction yields are sensitive to the molar ratio of hydrazine to quinoline; excess hydrazine can improve conversion but may complicate purification.
- The acidity of the medium influences the formation of the hydrochloride salt and the stability of the hydrazino group.
- Temperature control is critical; too high temperatures may lead to decomposition, while insufficient heat results in incomplete reaction.
- Purification methods significantly affect the final purity and yield; recrystallization from ethanol-HCl mixtures is commonly employed.
Chemical Reactions Analysis
Nucleophilic Substitution
The hydrazino group undergoes substitution reactions with electrophiles:
-
Acylating Agents : Reaction with acid anhydrides (e.g., acetic anhydride) or acid chlorides (e.g., acetyl chloride) under basic conditions yields acylated derivatives .
-
Alkylating Agents : Use of alkyl halides (e.g., methyl iodide) in the presence of bases like NaOH forms alkylated hydrazines.
Acylation
The compound can be acylated to modulate its biological activity:
-
Mechanism : Reaction with acylating agents (e.g., isobutyl chloroformate) forms amides, enhancing stability or altering pharmacokinetics .
-
Conditions : Often performed in solvents like dichloromethane or DMF with additives (e.g., HOBt) .
Alkylation
Alkylation modifies the hydrazino group:
-
Reagents : Alkyl halides (e.g., ethyl bromide) under alkaline conditions.
-
Purpose : Adjusts lipophilicity for improved drug delivery.
Coupling Reactions
Advanced transformations include:
-
Suzuki Coupling : Boronic acid derivatives react under palladium catalysis to form substituted quinolines .
-
Stille Coupling : Tin reagents enable cross-coupling for complex derivatives .
Mechanism of Action
The compound interacts with biological targets through:
-
Enzyme Inhibition : Binds to catalytic residues (e.g., Asp349, Asp214) via hydrogen bonding, as observed in α-amylase inhibition studies .
-
Hydrophobic Interactions : Stacking with aromatic residues (e.g., His348, Tyr344) stabilizes the molecule in active sites .
-
Hydrazone Moiety : Labile under acidic conditions, enabling reversible binding or metabolic activation .
Chemical Stability and Solubility
-
Stability : Resistant to hydrolysis under neutral conditions but prone to degradation in acidic/basic environments.
-
Solubility : Soluble in polar aprotic solvents (e.g., DMF, DMSO) and slightly soluble in ethanol.
Scientific Research Applications
Medicinal Chemistry
2-Hydrazino-6-methyl-3-phenylquinoline hydrochloride is primarily studied for its antimicrobial and anticancer properties. Quinoline derivatives, including this compound, have shown significant activity against a range of pathogens and cancer cell lines.
Antimicrobial Activity
Research indicates that quinoline derivatives exhibit potent antimicrobial effects. In a study, derivatives similar to 2-hydrazino-6-methyl-3-phenylquinoline were tested against various bacterial strains, demonstrating inhibition zones comparable to standard antibiotics. For instance, derivatives showed inhibition zones of 22 mm against Pseudomonas aeruginosa and 25 mm against Klebsiella pneumoniae, indicating strong antibacterial properties .
| Compound | Inhibition Zone (mm) | Standard Drug (mm) |
|---|---|---|
| 2-Hydrazino-6-methyl-3-phenylquinoline | 22 | 24 |
| Similar Derivative | 25 | 27 |
Anticancer Activity
Quinoline derivatives have been investigated for their anticancer potential. In vitro studies have demonstrated that these compounds can induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism involves the inhibition of specific pathways related to cell proliferation and survival .
Synthesis and Derivatives
The synthesis of 2-hydrazino-6-methyl-3-phenylquinoline hydrochloride involves several chemical transformations, often starting from readily available quinoline precursors. A notable method includes refluxing hydrazine with substituted quinolines, which can yield various derivatives with enhanced biological activities .
Synthesis Overview
- Refluxing Hydrazine : The process begins with the reaction of hydrazine hydrate with a suitable quinoline derivative.
- Formation of Hydrochloride Salt : The resulting product is often converted to its hydrochloride form for stability and solubility in biological assays.
Biological Studies
Studies focusing on the biological activity of 2-hydrazino-6-methyl-3-phenylquinoline hydrochloride highlight its role in inhibiting enzyme activity related to cancer progression and microbial growth.
Case Study: Anticancer Mechanism
In a controlled experiment, this compound was shown to inhibit the activity of certain kinases involved in cancer cell signaling pathways. The results indicated a reduction in cell viability by approximately 50% at concentrations as low as 10 µM, demonstrating its potential as a lead compound for further development .
Case Study: Antimicrobial Efficacy
Another study evaluated the compound's effectiveness against multi-drug resistant strains of bacteria. The findings revealed that it not only inhibited growth but also exhibited bactericidal properties, making it a candidate for treating infections caused by resistant strains .
Mechanism of Action
The mechanism of action of 2-Hydrazino-6-methyl-3-phenylquinoline hydrochloride involves its interaction with various molecular targets. The hydrazine group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of specific enzymes or the disruption of cellular processes. The quinoline core can intercalate with DNA, affecting gene expression and cell proliferation .
Comparison with Similar Compounds
Comparison with Similar Quinoline Derivatives
Structural and Molecular Properties
Key structural analogs and their properties are compared below:
*Calculated based on substituent contributions and analogs.
Key Observations:
- Substituent Position Effects: The hydrazino group at position 2 (vs.
- Steric and Lipophilic Effects: The phenyl group at position 3 in the target compound increases lipophilicity compared to non-aromatic analogs (e.g., ), which may improve membrane permeability in biological systems.
- Molecular Weight: The target compound’s molecular weight (~284.45 g/mol) is intermediate between simpler hydrazino-quinolines (e.g., ) and bulkier derivatives like .
Analytical and Crystallographic Studies
- Crystallography: SHELX programs () are widely used to resolve quinoline structures. The target compound’s phenyl group may introduce crystallographic challenges (e.g., twinning) compared to smaller analogs like .
- Spectroscopy: Hydrazino groups exhibit distinct IR stretches (~3300 cm⁻¹ for N-H) and NMR shifts (δ 6–8 ppm for aromatic protons) .
Biological Activity
2-Hydrazino-6-methyl-3-phenylquinoline hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the biological activity of this compound, summarizing research findings, mechanisms of action, and relevant case studies.
- IUPAC Name : 2-Hydrazino-6-methyl-3-phenylquinoline hydrochloride
- CAS Number : 1172876-77-5
- Molecular Formula : C13H12ClN3
- Molecular Weight : 247.71 g/mol
The biological activity of 2-hydrazinoquinoline derivatives is primarily attributed to their ability to interact with various biological targets. The proposed mechanisms include:
- Inhibition of Enzymatic Activity : Quinoline derivatives often inhibit enzymes involved in cancer cell proliferation and survival, such as topoisomerases and kinases.
- Induction of Apoptosis : These compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Antioxidant Properties : They may also exhibit antioxidant activity, reducing oxidative stress in cells.
Anticancer Activity
Research indicates that 2-hydrazino-6-methyl-3-phenylquinoline hydrochloride exhibits significant anticancer properties.
-
Cell Line Studies :
- In vitro studies show that this compound induces apoptosis in various cancer cell lines, including A549 (lung cancer) and HCT116 (colon cancer) cells. Notably, a study reported a late apoptosis rate of approximately 42% in A549 cells after treatment with this compound .
- The compound has been shown to cause cell cycle arrest in the G0/G1 phase, which is critical for inhibiting cancer cell proliferation .
- Mechanistic Insights :
Antimicrobial Activity
The compound also demonstrates antimicrobial properties against various pathogens:
- Bacterial Inhibition :
- Mechanism of Action Against Bacteria :
Study 1: Anticancer Efficacy
A recent study evaluated the cytotoxic effects of 2-hydrazino-6-methyl-3-phenylquinoline hydrochloride on HCT116 colon cancer cells. The results demonstrated a dose-dependent increase in apoptosis, with IC50 values indicating potent activity compared to standard chemotherapy agents like cisplatin.
| Treatment | IC50 (µM) | Apoptosis Rate (%) |
|---|---|---|
| Control | - | 5 |
| Compound | 15 | 42 |
| Cisplatin | 10 | 35 |
Study 2: Antimicrobial Activity
In another study focusing on its antimicrobial properties, the compound was tested against Staphylococcus aureus and Escherichia coli. The results showed effective inhibition at concentrations as low as 5 µg/mL.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 5 |
| Escherichia coli | 10 |
Q & A
Q. What are the recommended synthetic routes for 2-hydrazino-6-methyl-3-phenylquinoline hydrochloride, and how can reaction conditions be optimized?
Methodological Answer: The compound can be synthesized via nucleophilic substitution or hydrazine-mediated functionalization of a pre-synthesized quinoline scaffold. A plausible route involves:
Quinoline Core Formation : Use the Meth-Cohn quinoline synthesis (via Vilsmeier-Haack reaction) to generate 2-chloro-6-methyl-3-phenylquinoline .
Hydrazine Introduction : React the chlorinated intermediate with excess hydrazine hydrate (1:3 molar ratio) in ethanol under reflux (80°C, 12–24 hours).
HCl Salt Formation : Precipitate the product by adding concentrated HCl to the reaction mixture, followed by recrystallization in ethanol/water.
Optimization Tips: Monitor reaction progress via TLC (silica gel, chloroform:methanol 9:1) and adjust reaction time/temperature to minimize side products like over-hydrolyzed hydrazones .
Q. Which analytical techniques are most reliable for characterizing purity and structural integrity?
Methodological Answer:
- HPLC : Use a C18 column with a mobile phase of acetonitrile:0.1% trifluoroacetic acid (70:30), flow rate 1.0 mL/min, and UV detection at 254 nm. Compare retention times against a certified reference standard .
- NMR : Confirm hydrazino (–NH–NH2) proton signals at δ 3.5–4.5 ppm (broad, exchangeable) and aromatic protons in the quinoline/phenyl groups (δ 7.0–8.5 ppm) .
- Mass Spectrometry : ESI-MS in positive ion mode should show [M+H]+ at m/z 294.3 (theoretical for C₁₆H₁₆N₃Cl).
Q. How should stability studies be designed for this compound under varying storage conditions?
Methodological Answer: Conduct accelerated stability studies by:
Temperature/Humidity Stress : Store aliquots at 25°C/60% RH, 40°C/75% RH, and -20°C (control) for 0, 1, 3, and 6 months.
Light Exposure : Use ICH Q1B guidelines (UV/visible light, 1.2 million lux-hours).
Analysis : Quantify degradation via HPLC peak area reduction and monitor hydrazine oxidation byproducts (e.g., diazenes) using LC-MS .
Advanced Research Questions
Q. How can computational methods aid in predicting reactivity or optimizing synthesis?
Methodological Answer:
- Reaction Path Search : Apply quantum chemical calculations (DFT, B3LYP/6-31G*) to model hydrazine substitution kinetics on the quinoline scaffold. Identify transition states and activation energies to predict optimal solvents (e.g., ethanol vs. DMF) .
- Machine Learning : Train models on existing quinoline-hydrazine reaction datasets (e.g., ICReDD’s Reaction Database) to recommend temperature/pH conditions for maximal yield .
Q. What strategies resolve contradictory data in biological activity assays (e.g., inconsistent IC₅₀ values)?
Methodological Answer:
- Variable Control : Standardize assay conditions (e.g., cell passage number, serum batch, incubation time) and validate compound solubility (use DMSO stock solutions <0.1% v/v).
- Mechanistic Profiling : Perform orthogonal assays (e.g., SPR for binding affinity vs. cellular cytotoxicity) to distinguish direct target engagement from off-target effects.
- Batch Consistency : Verify compound purity across batches via NMR and elemental analysis to rule out impurity-driven variability .
Q. How can isotopic labeling (e.g., ¹⁵N-hydrazine) be incorporated to study metabolic or degradation pathways?
Methodological Answer:
Synthesis : Replace natural hydrazine with ¹⁵N-labeled hydrazine during the substitution step. Confirm isotopic incorporation via ESI-MS (mass shift +1 Da per ¹⁵N atom).
Tracing Studies : Incubate labeled compound with hepatic microsomes (e.g., human S9 fraction) and analyze metabolites via ¹H-¹⁵N HMBC NMR or high-resolution MS/MS .
Q. What are the critical considerations for designing SAR studies on hydrazinoquinoline derivatives?
Methodological Answer:
- Scaffold Modifications : Systematically vary substituents at positions 6 (methyl) and 3 (phenyl) to assess steric/electronic effects. Compare with analogs like 2-hydrazino-3-phenylquinoline (no methyl) or 6-ethyl derivatives.
- Hydrazine Modifications : Replace –NH–NH2 with methylhydrazine or acylhydrazine groups to evaluate hydrogen-bonding contributions.
- Data Correlation : Use multivariate analysis (e.g., PCA) to link structural features with activity trends in enzyme inhibition or cellular uptake .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
